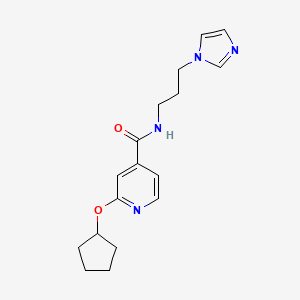

N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring that is present in many important biological compounds, such as histidine and the neurotransmitter histamine .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the imidazole ring, followed by various functional group interconversions and coupling reactions. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a propyl (three-carbon) linker, a cyclopentyl group, and an isonicotinamide group . The exact three-dimensional structure would depend on the specific stereochemistry at each chiral center in the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring and the amide group. The imidazole ring is aromatic and relatively stable, but can act as a nucleophile in certain conditions. The amide group can participate in various reactions, such as hydrolysis or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an imidazole ring could increase its stability and polarity .Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including clotrimazole and miconazole, are well-recognized for their broad-spectrum antimicrobial activity. These compounds are effective against a range of dermatophytes, yeasts, and molds, as well as certain Gram-positive bacteria. Their mechanism of action typically involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes, which leads to cell lysis and death. This makes imidazole compounds valuable in the treatment of various fungal infections and as potential agents in antimicrobial research (Berna Kavakcioglu Yardimci, 2020; T. Lackner & S. Clissold, 1989).

Anticancer Activity

Research on imidazole antifungals has revealed potential anticancer properties. Compounds such as clotrimazole, econazole, and ketoconazole have demonstrated effects on cancerous cells, including disruption of the glycolytic pathway and inhibition of cytochrome P450 enzymes. These findings suggest that imidazole compounds, through various mechanisms, may possess anti-neoplastic activities, highlighting their potential in cancer research and treatment strategies (Berna Kavakcioglu Yardimci, 2020).

Antioxidant Properties

Imidazoles have also been investigated for their antioxidant capabilities. Antioxidant compounds play a crucial role in neutralizing free radicals, thereby preventing oxidative stress and associated diseases. The study of antioxidant activity in imidazole derivatives could offer insights into their potential use in pharmaceuticals, food preservation, and the management of oxidative stress-related conditions (I. Munteanu & C. Apetrei, 2021).

Neuroprotective Strategies

Imidazolines, a class closely related to imidazoles, have shown promise in neuroprotection, particularly in the context of cerebrovascular stroke. Moxonidine, an imidazoline compound, has been studied for its central action in reducing peripheral sympathetic activity, offering potential therapeutic benefits in conditions requiring neuroprotection (M. Karsy et al., 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-cyclopentyloxy-N-(3-imidazol-1-ylpropyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c22-17(20-7-3-10-21-11-9-18-13-21)14-6-8-19-16(12-14)23-15-4-1-2-5-15/h6,8-9,11-13,15H,1-5,7,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEICZHHUAWQEDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-1-[6-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2892392.png)

![2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2892393.png)

![3-Methyl-4-oxo-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxylic acid](/img/structure/B2892394.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B2892397.png)

![5-Amino-1-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2892404.png)

![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2892405.png)

![N-(4-ethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2892407.png)

![N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)-3-methylphenyl]acetamide](/img/structure/B2892408.png)

![3-(2-methoxyphenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2892409.png)

![5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2892414.png)

![(2-Ethoxyphenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2892415.png)